3-(3-Chloro-4-hydroxyphenyl)-3-pentanol
Description
3-(3-Chloro-4-hydroxyphenyl)-3-pentanol is a chlorinated aromatic alcohol characterized by a pentanol backbone substituted with a 3-chloro-4-hydroxyphenyl group.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-chloro-4-(3-hydroxypentan-3-yl)phenol |
InChI |
InChI=1S/C11H15ClO2/c1-3-11(14,4-2)8-5-6-10(13)9(12)7-8/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
PCWWCXJIIRUJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Phenylpropanoic Acid Derivatives
The marine-derived compounds 3-(3-chloro-4-hydroxyphenyl)propanoic acid (compound 3 in ) and its dichlorinated analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) share structural similarities with 3-(3-chloro-4-hydroxyphenyl)-3-pentanol but differ in their functional groups (propanoic acid vs. pentanol).
- Antimicrobial Activity : These derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .
- Mode of Action: Their activity is attributed to chlorinated aromatic moieties, which disrupt microbial membranes or enzymes. In contrast, 3-pentanol derivatives (e.g., 3-pentanol) primarily act as volatile organic compounds (VOCs) to prime plant systemic resistance rather than direct antimicrobial effects .
Table 1: Key Differences in Chlorinated Aromatic Compounds
| Compound | Functional Group | Key Activity | Target Organisms/Systems |
|---|---|---|---|
| This compound | Pentanol | Plant defense priming (inferred) | Agricultural pathogens (e.g., Xanthomonas) |
| 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | Propanoic acid | Direct antimicrobial | E. coli, S. aureus |
Pentanol Isomers and Derivatives
Evidence highlights the role of 3-pentanol (unsubstituted) and its isomers (1-pentanol, 2-pentanol) in plant-pathogen interactions :
- Induced Resistance: 3-Pentanol: At 100 nM, gaseous 3-pentanol primes salicylic acid (SA) and jasmonic acid (JA) pathways in Arabidopsis, upregulating defense genes (PR1, PDF1.2) and reducing disease severity by 25–100-fold against Pseudomonas syringae . 1-Pentanol and 2-Pentanol: Less effective than 3-pentanol, requiring higher concentrations (10 µM) to achieve comparable resistance .
- Field Efficacy: 3-Pentanol (1 mM) reduces bacterial spot in pepper by 24% in open-field trials but faces challenges due to rapid evaporation . 2-Butanone, another VOC, shows similar efficacy at 1,000-fold lower concentrations (10 nM) but is species-specific and less stable in field conditions .
Table 2: Efficacy of Pentanol Derivatives in Plant Defense Priming
Methyl-Substituted Pentanol Derivatives
lists 3-(4-chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8), a structural analog with a methyl group at the 2-position.
Stability and Environmental Considerations
- Volatility: 3-Pentanol and its analogs face rapid evaporation in open-field applications, limiting their consistency compared to non-volatile compounds like benzothiadiazole (BTH) .
- Synthetic Derivatives: Chlorinated phenylpropanoids (e.g., compound 3 in ) exhibit greater stability due to their non-volatile nature but lack systemic resistance-inducing properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
